N-benzyl-2-benzylsulfanylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-benzylsulfanylethanamine;hydrochloride is a chemical compound that belongs to the class of benzylamines. It is characterized by the presence of a benzyl group attached to a sulfanyl group, which is further connected to an ethanamine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-benzylsulfanylethanamine;hydrochloride typically involves the reaction of benzyl chloride with thiourea to form benzylthiourea. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-benzylsulfanylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-benzylsulfanylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-benzylsulfanylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(benzyloxy)ethanamine hydrochloride
- N-benzyl-2-methyl-beta-alanine
Uniqueness
N-benzyl-2-benzylsulfanylethanamine;hydrochloride is unique due to the presence of both benzyl and sulfanyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62188-39-0 |
---|---|
Molecular Formula |
C16H20ClNS |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
N-benzyl-2-benzylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C16H19NS.ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H |
InChI Key |
MSGMAJRXCACKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCSCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.